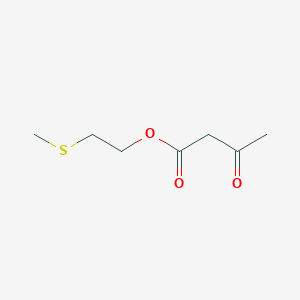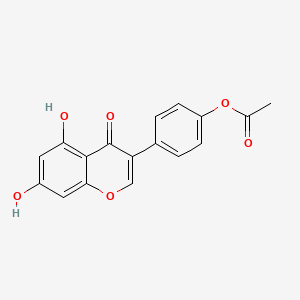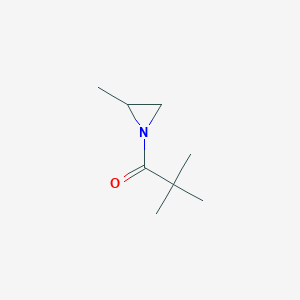
2-(Methylsulfanyl)ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-oxobutanoate group and a 2-(methylsulfanyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)ethyl 3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion then reacts with an alkyl halide, such as 2-(methylsulfanyl)ethyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. The process begins with the preparation of the enolate ion from ethyl 3-oxobutanoate using a strong base like sodium ethoxide. The enolate ion is then reacted with an appropriate alkyl halide under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)ethyl 3-oxobutanoate involves its conversion to an enolate ion under basic conditions. The enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
2-(Methylsulfanyl)ethyl 3-oxobutanoate is similar to other esters like ethyl acetoacetate and diethyl malonate. its unique structure, which includes a methylsulfanyl group, imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications
Propiedades
Número CAS |
90252-74-7 |
|---|---|
Fórmula molecular |
C7H12O3S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
2-methylsulfanylethyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7(9)10-3-4-11-2/h3-5H2,1-2H3 |
Clave InChI |
QBPZHVNVHHNUCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)



![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)

